

A-770041: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anecortave

Cat. No.: B1210346

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-770041 is a potent and selective inhibitor of the enzyme 5-lipoxygenase (5-LO), which plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators involved in a variety of diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. This document provides a comprehensive overview of the chemical structure and synthesis of A-770041, intended to serve as a technical resource for researchers and professionals in the field of drug development. The information presented herein is compiled from publicly available scientific literature and patents.

Chemical Structure and Properties

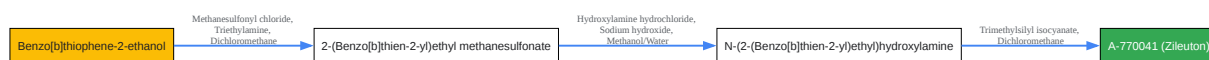
A-770041, also known as zileuton, is a small molecule with the chemical name N-(1-benzo[b]thien-2-ylethyl)-N-hydroxyurea. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	N-(1-benzo[b]thien-2-ylethyl)-N-hydroxyurea	[1][2]
Synonyms	A-770041, Zileuton, Zyflo	[1][2]
CAS Number	111406-87-2	[1][2]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂ S	[1][2]
Molecular Weight	236.29 g/mol	[1][2]
Appearance	White to off-white crystalline powder	[3]
Melting Point	144.2-145.0 °C	[4]
Solubility	Soluble in methanol, ethanol, and acetone. Slightly soluble in water.	[3]

Synthesis of A-770041

The synthesis of A-770041 has been described in the scientific literature and patents. A common synthetic route starts from benzo[b]thiophene-2-ethanol. The overall workflow is depicted in the diagram below, followed by a detailed experimental protocol for a key synthetic step.

Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for A-770041 starting from benzo[b]thiophene-2-ethanol.

Experimental Protocol: Synthesis of N-(2-(Benzo[b]thien-2-yl)ethyl)hydroxylamine

The following protocol is a representative example for the synthesis of a key intermediate in the A-770041 synthesis, based on procedures described in the literature.

Materials:

- 2-(Benzo[b]thien-2-yl)ethyl methanesulfonate
- Hydroxylamine hydrochloride
- Sodium hydroxide
- Methanol
- Water
- Dichloromethane
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- A solution of 2-(benzo[b]thien-2-yl)ethyl methanesulfonate in methanol is added to a freshly prepared aqueous solution of hydroxylamine, formed by reacting hydroxylamine hydrochloride with sodium hydroxide.
- The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure using a rotary evaporator.
- The remaining aqueous residue is extracted with dichloromethane.
- The combined organic extracts are washed sequentially with water, saturated aqueous sodium bicarbonate, and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude N-(2-(benzo[b]thien-2-yl)ethyl)hydroxylamine.
- The crude product can be purified by column chromatography on silica gel or by recrystallization.

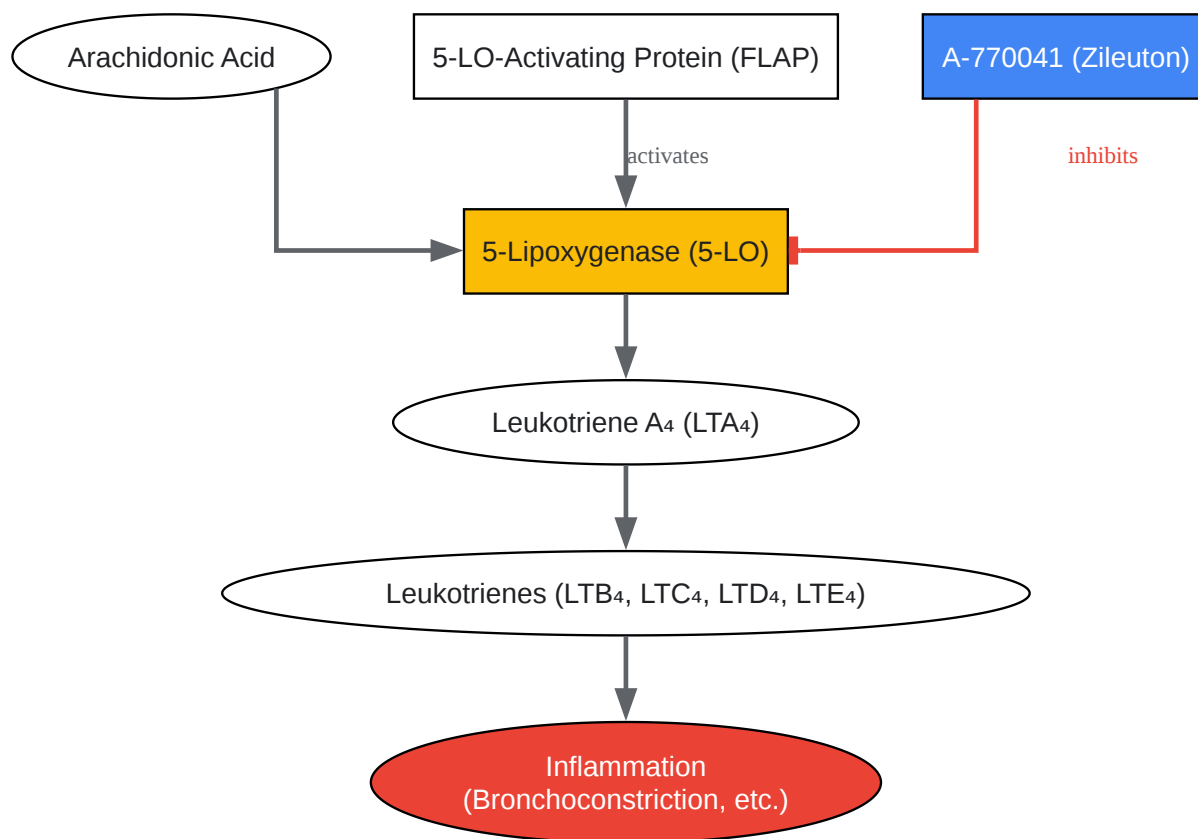
Characterization Data

The structural identity and purity of A-770041 are confirmed by various analytical techniques. A summary of key characterization data is provided in the table below.

Technique	Data	Reference
^1H NMR (CDCl_3 , 300 MHz) δ	7.79-7.72 (m, 2H), 7.35-7.25 (m, 2H), 7.18 (s, 1H), 6.95 (br s, 1H), 6.45 (br s, 1H), 3.84 (t, J = 6.9 Hz, 2H), 3.23 (t, J = 6.9 Hz, 2H)	[5]
^{13}C NMR (CDCl_3 , 75 MHz) δ	161.4, 142.1, 140.0, 139.2, 124.5, 124.2, 123.8, 122.4, 122.3, 52.9, 29.5	[5]
Mass Spectrometry (EI)	m/z 236 (M^+), 177, 149, 131	[2]
Infrared (KBr) ν (cm^{-1})	3440, 3200, 1640, 1560, 1430, 1100, 750	[3]

Signaling Pathways and Mechanism of Action

A-770041 exerts its pharmacological effect by inhibiting the 5-lipoxygenase (5-LO) enzyme. 5-LO is a key enzyme in the arachidonic acid cascade, responsible for the production of leukotrienes. The mechanism of action is illustrated in the following diagram.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of A-770041 in the leukotriene signaling pathway.

By inhibiting 5-LO, A-770041 effectively blocks the synthesis of all leukotrienes, thereby reducing the inflammatory response associated with diseases like asthma.

Conclusion

This technical guide provides a detailed overview of the chemical structure, synthesis, and mechanism of action of A-770041. The provided data and protocols are intended to be a valuable resource for researchers and professionals engaged in the study and development of 5-lipoxygenase inhibitors. Further investigation into novel synthetic routes and the development of analogs of A-770041 could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anecortave acetate - Wikipedia [en.wikipedia.org]
- 2. Anecortave Acetate | C23H30O5 | CID 111332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Anecortave acetate, AL-3789, Retaane-药物合成数据库 [drugfuture.com]
- 5. Cas 7753-60-8, ANECORTAVE ACETATE (200 MG) F0E2980.997MG/MG(AI) | lookchem [lookchem.com]
- To cite this document: BenchChem. [A-770041: A Technical Guide to its Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210346#chemical-structure-and-synthesis-of-anecortave-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com